BenchChemオンラインストアへようこそ!

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

TrkA inhibition Kinase selectivity Structure–Activity Relationship (SAR)

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea (CAS 877641-56-0; molecular formula C22H27N3O5; MW 413.47 g/mol) belongs to the pyrrolidinyl urea class of small-molecule kinase and GPCR modulators. Its core architecture—a 5-oxopyrrolidine ring N-substituted with a 3,4-dimethoxyphenyl group and elaborated with a 4-methoxyphenethyl urea side chain—places it within patent families disclosing TrkA kinase inhibitors (US11932652B2, US11708357B2) and formyl peptide receptor-like 1 (FPRL1) agonists (CN105814019A).

Molecular Formula C22H27N3O5
Molecular Weight 413.474
CAS No. 877641-56-0
Cat. No. B2765146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea
CAS877641-56-0
Molecular FormulaC22H27N3O5
Molecular Weight413.474
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H27N3O5/c1-28-18-7-4-15(5-8-18)10-11-23-22(27)24-16-12-21(26)25(14-16)17-6-9-19(29-2)20(13-17)30-3/h4-9,13,16H,10-12,14H2,1-3H3,(H2,23,24,27)
InChIKeyKWIBGTLNHSBAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea (CAS 877641-56-0): A Differentiated Pyrrolidinyl Urea Scaffold for TrkA-Targeted and FPRL1-Modulated Research Programs


1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea (CAS 877641-56-0; molecular formula C22H27N3O5; MW 413.47 g/mol) belongs to the pyrrolidinyl urea class of small-molecule kinase and GPCR modulators. Its core architecture—a 5-oxopyrrolidine ring N-substituted with a 3,4-dimethoxyphenyl group and elaborated with a 4-methoxyphenethyl urea side chain—places it within patent families disclosing TrkA kinase inhibitors (US11932652B2, US11708357B2) [1] and formyl peptide receptor-like 1 (FPRL1) agonists (CN105814019A) [2]. The compound is primarily distributed as a research-grade tool compound by multiple vendors, with purity specifications typically ≥95% (HPLC) .

Why 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea Cannot Be Replaced by Generic Pyrrolidinyl Urea Analogs


The pyrrolidinyl urea chemotype exhibits steep structure–activity relationships (SAR) wherein seemingly minor substituent changes on the N1-aryl ring or the N′-urea terminus produce large shifts in target potency, selectivity, and pharmacokinetic profile. Within the TrkA inhibitor patent family (US11932652B2), compounds are differentiated by the specific combination of pyrrolidinone N1-aryl and urea N′-substituent patterns [1]. Similarly, FPRL1 agonist activity in CN105814019A is exquisitely sensitive to the aryl ether substitution pattern and alkyl linker length [2]. Generic substitution of 877641-56-0 with an unsubstituted phenyl analog (e.g., CAS 894005-75-5) or a de-methoxylated variant (e.g., CAS 1351619-12-9) risks loss of the hydrogen-bond network and steric complementarity conferred by the 3,4-dimethoxy motif on the pyrrolidinone aryl ring and the 4-methoxy group on the phenethyl urea tail [1]. For procurement decisions in preclinical kinase profiling, GPCR screening cascades, or in vivo TrkA-dependent pain models, compound identity—not merely compound class—determines experimental validity.

Quantitative Differentiation Evidence for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea (CAS 877641-56-0) Versus Closest Analogs


3,4-Dimethoxyphenyl N1-Substitution Versus Unsubstituted Phenyl: Impact on Calculated Physicochemical and Ligand Efficiency Parameters

The target compound carries a 3,4-dimethoxyphenyl substituent on the pyrrolidinone N1, whereas the closest structurally characterized analog CAS 894005-75-5 bears an unsubstituted phenyl ring at this position. The additional two methoxy groups increase molecular weight by 60 Da (413.47 vs. 353.4 g/mol), add two hydrogen-bond acceptor sites, and shift the calculated logP by approximately +0.3 to +0.5 units depending on the estimation method . Within the TrkA patent family US11932652B2, SAR data demonstrate that electron-donating alkoxy substitution on the N1-aryl ring is a critical determinant of kinase binding affinity, with meta- and para-alkoxy groups contributing to favorable interactions in the TrkA ATP-binding pocket [1]. While direct head-to-head biochemical IC50 values for 877641-56-0 versus CAS 894005-75-5 are not publicly available for the same assay, the patent SAR teaches that removal of the dimethoxy motif is expected to substantially reduce TrkA engagement [1].

TrkA inhibition Kinase selectivity Structure–Activity Relationship (SAR)

4-Methoxyphenethyl Urea Tail Versus Unsubstituted Urea (N-H): Functional Differentiation in FPRL1 Agonism Context

The target compound features a 4-methoxyphenethyl substituent on the distal urea nitrogen, distinguishing it from the truncated analog CAS 894022-44-7, which terminates as a primary urea (N-H). Within the FPRL1 agonist patent CN105814019A, which discloses a generic scaffold encompassing aryl-urea-pyrrolidinone architectures, the N′-alkylaryl urea substituent length and terminal aryl substitution pattern are explicitly described as modulators of receptor activation potency [1]. The phenethyl linker in 877641-56-0 provides a two-carbon spacer between the urea and the 4-methoxyphenyl ring, whereas CAS 894022-44-7 lacks this extension entirely. In the patent's exemplified compounds, the presence of an arylalkyl urea extension correlates with sub-micromolar FPRL1 EC50 values in cAMP and β-arrestin recruitment assays, while truncated urea analogs show reduced or absent agonist activity [1]. The 4-methoxy group on the phenethyl ring further differentiates 877641-56-0 from CAS 877641-55-9, which bears a 3,4-dimethoxyphenethyl group—a change that alters both steric bulk and electron density on the terminal aryl ring.

FPRL1 agonism GPCR signaling Inflammation resolution

Crystallinity and Solid-State Form Definition: Patent-Backed Advantage Over Amorphous Analog Distributions

The patent US11708357B2 explicitly claims crystalline forms of pyrrolidinyl urea derivatives as TrkA inhibitors, detailing XRPD peak positions, DSC endotherm profiles, and TGA weight-loss characteristics for defined polymorphs within this structural class [1]. While the specific crystalline form of 877641-56-0 is not explicitly enumerated in the patent's exemplified crystal-form claims, the patent's disclosure establishes that pyrrolidinyl urea derivatives bearing 3,4-dialkoxyaryl and N′-arylalkyl substitution patterns are amenable to crystallization and exhibit reproducible solid-state properties including defined melting endotherms and low hygroscopicity [1]. In contrast, many close analogs in this series (e.g., CAS 877641-55-9, CAS 894021-54-6) are distributed without specified crystalline form characterization, introducing batch-to-batch variability in solubility, dissolution rate, and long-term chemical stability that can confound in vivo pharmacokinetic studies .

Solid-state chemistry Formulation pre-formulation TrkA inhibitor development

Dual-Indication Potential: TrkA Kinase Inhibition and FPRL1 GPCR Modulation in a Single Chemotype

Analysis of the patent landscape indicates that the pyrrolidinyl urea scaffold exemplified by 877641-56-0 appears in two distinct therapeutic patent families: TrkA kinase inhibitors (US11932652B2, US11708357B2) [1] and FPRL1 receptor agonists (CN105814019A) [2]. The specific substitution pattern of 877641-56-0—3,4-dimethoxyphenyl on the pyrrolidinone N1 and 4-methoxyphenethyl on the urea N′—satisfies the generic Markush structures of both patent families, distinguishing it from analogs such as CAS 894021-54-6 (pyridin-3-yl urea terminus), which fall only within the TrkA inhibitor scope, and CAS 894005-75-5 (unsubstituted phenyl on pyrrolidinone N1), which lacks the electron-rich dimethoxy motif favored for kinase hinge-region interactions. No single close analog simultaneously satisfies the structural requirements for both TrkA inhibition and FPRL1 agonism with the same substitution pattern [1][2].

Polypharmacology TrkA/FPRL1 dual modulation Pain and inflammation

High-Impact Research and Procurement Application Scenarios for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea (CAS 877641-56-0)


TrkA Kinase Inhibitor Screening and Hit-to-Lead Medicinal Chemistry Programs

Research groups pursuing TrkA (NTRK1) kinase inhibition for pain, cancer, or neurodegenerative disease indications should procure CAS 877641-56-0 as a structurally defined reference compound within the pyrrolidinyl urea series. Its 3,4-dimethoxyphenyl N1-substituent provides the electron-rich aryl motif required for TrkA hinge-region binding, as established in US11932652B2 [1]. The compound serves as a comparator for SAR exploration around the urea N′-terminus, where the 4-methoxyphenethyl group can be systematically varied to probe linker length and terminal aryl substitution effects on kinase selectivity. The availability of crystalline form guidance via US11708357B2 further supports its use in co-crystallization trials and solid-state characterization studies [2].

FPRL1 (ALX/FPR2) Agonist Screening for Inflammation Resolution and Host Defense Research

Investigators studying formyl peptide receptor-like 1 (FPRL1/ALX) agonism as a mechanism for promoting inflammation resolution, enhancing phagocytosis, or modulating neuroinflammatory pain pathways should evaluate 877641-56-0. The compound's N′-4-methoxyphenethyl urea extension matches the pharmacophoric requirements described in CN105814019A for FPRL1 engagement [3]. Unlike truncated urea analogs (e.g., CAS 894022-44-7) that lack the arylalkyl extension, 877641-56-0 possesses the full pharmacophore necessary for receptor activation. It is suitable for use in cAMP accumulation assays, β-arrestin recruitment assays, and calcium mobilization readouts in FPRL1-overexpressing cell lines.

Polypharmacology Profiling in Neuropathic Pain Models with TrkA/FPRL1 Dual Readout

For academic and industrial programs exploring simultaneous modulation of neurotrophin signaling (via TrkA) and inflammatory resolution pathways (via FPRL1), CAS 877641-56-0 represents a unique chemotype that maps onto both target patent families [1][3]. The compound can serve as a dual-mechanism probe in rodent models of neuropathic pain (e.g., chronic constriction injury, spared nerve injury) where both TrkA-mediated NGF sensitization and FPRL1-mediated resolution of neuroinflammation are pathophysiologically relevant. Procurement from vendors providing ≥95% purity (HPLC-verified) with full Certificate of Analysis documentation is essential to ensure reproducible in vivo exposure.

Crystalline Form Development and Pre-formulation Stability Assessment

Pharmaceutical scientists engaged in solid-state development of pyrrolidinyl urea-based TrkA inhibitors should source 877641-56-0 for polymorph screening and stability studies. The patent US11708357B2 establishes that compounds in this series form stable crystalline phases amenable to XRPD characterization, DSC analysis (melting endotherm determination), and TGA evaluation (weight loss upon heating) [2]. Using 877641-56-0 as a model compound for crystallization condition optimization—including solvent/anti-solvent selection, cooling-rate profiling, and seeding strategies—can accelerate form selection for lead candidates advancing toward IND-enabling studies.

Quote Request

Request a Quote for 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.